molecular formula C15H18N2O3 B13908427 tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13908427
M. Wt: 274.31 g/mol
InChI Key: SORFFFZZEBLAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a substituted benzaldehyde, the isoquinoline core can be constructed through a Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.

    Introduction of Functional Groups: The cyano and hydroxy groups can be introduced through nucleophilic substitution and oxidation reactions, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the tert-butyl ester, cyano, and hydroxy groups.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

Tert-butyl 8-cyano-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of its specific functional groups, which confer distinct chemical reactivity and potential applications. The combination of the tert-butyl ester, cyano, and hydroxy groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl 8-cyano-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-5-4-10-6-12(18)7-11(8-16)13(10)9-17/h6-7,18H,4-5,9H2,1-3H3

InChI Key

SORFFFZZEBLAND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.